molecular formula C8H16FN3O B13313996 2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide

2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide

Cat. No.: B13313996
M. Wt: 189.23 g/mol
InChI Key: YRWZSKSUQWQIHJ-BQBZGAKWSA-N
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Description

2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide is a synthetic compound characterized by its pyrrolidine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced . The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification techniques like chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Used to remove oxygen or add hydrogen to the molecule.

    Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its fluorine atom and methylamino group contribute to its reactivity and potential interactions with biological targets, setting it apart from other similar compounds .

Properties

Molecular Formula

C8H16FN3O

Molecular Weight

189.23 g/mol

IUPAC Name

2-[(2S,4S)-4-fluoro-2-(methylaminomethyl)pyrrolidin-1-yl]acetamide

InChI

InChI=1S/C8H16FN3O/c1-11-3-7-2-6(9)4-12(7)5-8(10)13/h6-7,11H,2-5H2,1H3,(H2,10,13)/t6-,7-/m0/s1

InChI Key

YRWZSKSUQWQIHJ-BQBZGAKWSA-N

Isomeric SMILES

CNC[C@@H]1C[C@@H](CN1CC(=O)N)F

Canonical SMILES

CNCC1CC(CN1CC(=O)N)F

Origin of Product

United States

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